molecular formula C7H8O5S B15240339 2-(Methanesulfonylmethyl)furan-3-carboxylic acid

2-(Methanesulfonylmethyl)furan-3-carboxylic acid

Cat. No.: B15240339
M. Wt: 204.20 g/mol
InChI Key: HJQCNCYHDKDZCQ-UHFFFAOYSA-N
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Description

2-(Methanesulfonylmethyl)furan-3-carboxylic acid is a furan-based carboxylic acid derivative featuring a methanesulfonylmethyl substituent at the 2-position of the furan ring.

Properties

Molecular Formula

C7H8O5S

Molecular Weight

204.20 g/mol

IUPAC Name

2-(methylsulfonylmethyl)furan-3-carboxylic acid

InChI

InChI=1S/C7H8O5S/c1-13(10,11)4-6-5(7(8)9)2-3-12-6/h2-3H,4H2,1H3,(H,8,9)

InChI Key

HJQCNCYHDKDZCQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C(C=CO1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Methanesulfonylmethyl)furan-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a furan derivative, such as furan-3-carboxylic acid.

    Sulfonylation: The furan derivative undergoes sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine. This step introduces the methanesulfonylmethyl group to the furan ring.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and cost-effectiveness.

Chemical Reactions Analysis

2-(Methanesulfonylmethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The methanesulfonylmethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as sulfuric acid, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

2-(Methanesulfonylmethyl)furan-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: In the materials science field, it is investigated for its potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Methanesulfonylmethyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The methanesulfonylmethyl group can enhance the compound’s reactivity and binding affinity to target molecules, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituent(s) Core Structure Molecular Weight Key Features Reference
2-(Methanesulfonylmethyl)furan-3-carboxylic acid -SO₂CH₃ at C2, -COOH at C3 Furan 220.20* Sulfonyl group enhances electron-withdrawing effects; potential acidity. Inferred
2-(Methanesulfonylmethyl)-1,3-oxazole-4-carboxylic acid -SO₂CH₃ at C2, -COOH at C4 Oxazole 207.20 Oxazole core (more electronegative) may alter solubility and reactivity.
5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid -NHSO₂CH₃ at C5, -CH₃ at C2, -COOH at C3 Furan 233.24 Sulfonamide group increases hydrogen-bonding potential; methyl adds steric bulk.
2-(Mercaptomethyl)furan-3-carboxylic acid -SH at C2, -COOH at C3 Furan 158.18 Thiol group is nucleophilic and oxidizable; lower stability.
2-(Carboxymethyl)furan-3-carboxylic acid -CH₂COOH at C2, -COOH at C3 Furan 184.13 Dual carboxylic acids increase polarity and acidity.
5-(Hydroxymethyl)furan-3-carboxylic acid (Flufuran) -CH₂OH at C5, -COOH at C3 Furan 142.11 Hydroxymethyl group enhances hydrophilicity; misidentified as kojic acid.

*Calculated based on molecular formula C₇H₈O₅S.

Key Observations:
  • Electron-Withdrawing Groups : The sulfonyl group in the target compound may lower the pKa of the carboxylic acid compared to analogs with electron-donating groups (e.g., hydroxymethyl in flufuran) .
  • Stability : Thiol-containing analogs (e.g., 2-(mercaptomethyl)furan-3-carboxylic acid) are prone to oxidation, whereas sulfonyl or sulfonamide groups improve stability .

Spectroscopic and Physicochemical Properties

NMR and UV Spectral Differences:
  • 5-(Hydroxymethyl)furan-3-carboxylic acid (Flufuran) vs. Kojic Acid :
    • Flufuran shows distinct ¹³C-NMR shifts for C5 (δ ~60 ppm for -CH₂OH) compared to kojic acid (δ ~170 ppm for γ-pyrone carbonyl) .
    • UV spectra differ due to the absence of conjugated double bonds in flufuran .
  • Sulfonyl vs. Sulfonamide Groups :
    • Methanesulfonylmethyl substituents are expected to deshield adjacent protons in ¹H-NMR, whereas sulfonamide groups may exhibit broad peaks due to NH protons .
Acidity and Solubility:
  • The target compound’s carboxylic acid (pKa ~3–4, typical for furan-3-carboxylic acids) is more acidic than flufuran (pKa ~4.03) due to the electron-withdrawing sulfonyl group .
  • Sulfonyl groups generally reduce water solubility compared to hydroxymethyl or carboxymethyl substituents .

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